molecular formula C17H26N2O3 B12972421 Methyl 7-(4-(dimethylamino)benzamido)heptanoate

Methyl 7-(4-(dimethylamino)benzamido)heptanoate

Cat. No.: B12972421
M. Wt: 306.4 g/mol
InChI Key: UCMJPZYLCXWVKQ-UHFFFAOYSA-N
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Description

Methyl 7-(4-(dimethylamino)benzamido)heptanoate: is an organic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.39 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a benzamido moiety, which is further linked to a heptanoate ester chain. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4-(dimethylamino)benzamido)heptanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(4-(dimethylamino)benzamido)heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino group or the ester moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-(4-(dimethylamino)benzamido)heptanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 7-(4-(dimethylamino)benzamido)heptanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido and ester moieties can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 7-(4-(dimethylamino)benzamido)heptanoate is unique due to its extended heptanoate ester chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

Methyl 7-(4-(dimethylamino)benzamido)heptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amide Bond : The presence of an amide group contributes to its biological activity.
  • Dimethylamino Group : This moiety is known to enhance solubility and bioavailability.
  • Heptanoate Chain : The long aliphatic chain may influence membrane permeability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is crucial in melanin production. This suggests a potential application in treating hyperpigmentation disorders .
  • Cellular Uptake : The dimethylamino group may facilitate better penetration through cellular membranes, enhancing the compound's efficacy .

Biological Activities

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of similar compounds exhibit antimicrobial properties, potentially making this compound useful in combating bacterial infections.
  • Anti-inflammatory Effects
    • The compound may modulate inflammatory pathways, similar to other benzamide derivatives that have shown promise in reducing inflammation in various models .
  • Cytotoxicity Against Cancer Cells
    • Research has demonstrated that structurally related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. This suggests potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
CytotoxicitySignificant cytotoxic effects on cancer cells

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that the compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Notably, the compound showed minimal toxicity to normal cells, highlighting its potential for selective targeting of cancerous cells.

Properties

IUPAC Name

methyl 7-[[4-(dimethylamino)benzoyl]amino]heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-19(2)15-11-9-14(10-12-15)17(21)18-13-7-5-4-6-8-16(20)22-3/h9-12H,4-8,13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJPZYLCXWVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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